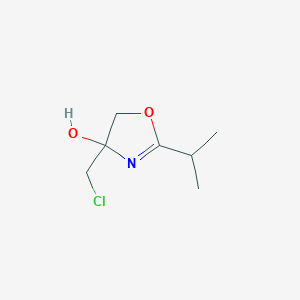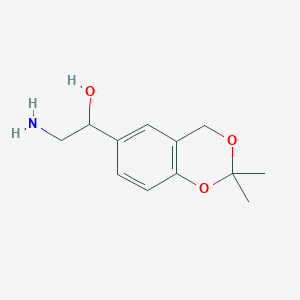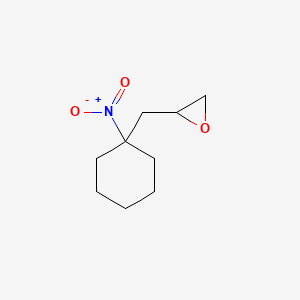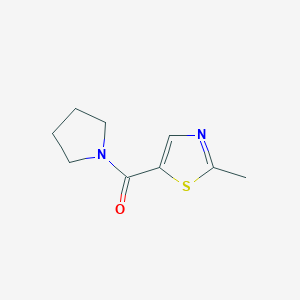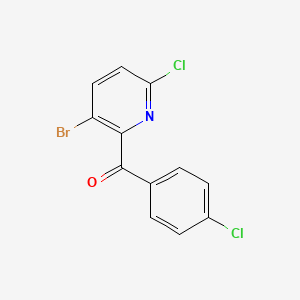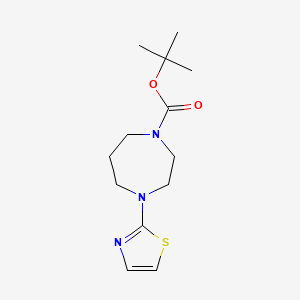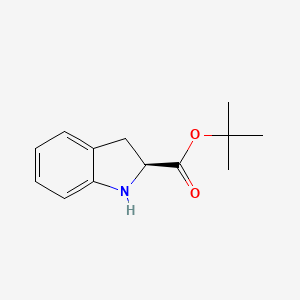
Tert-butyl (S)-indoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Butyl indoline-2(S)-carboxylate: is a compound belonging to the indoline family, which is a class of nitrogen-containing heterocycles. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (S)-indoline-2-carboxylate typically involves the reaction of indoline derivatives with t-butyl groups. One common method is the condensation of t-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another approach involves the reaction of nitriles with di-t-butyl dicarbonate in the presence of a catalyst such as Cu(OTf)2 under solvent-free conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: t-Butyl indoline-2(S)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindoline derivatives.
Reduction: Reduction reactions can convert the compound into different indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxoindoline derivatives, while nucleophilic substitution can produce a variety of substituted indoline compounds .
Aplicaciones Científicas De Investigación
t-Butyl indoline-2(S)-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Tert-butyl (S)-indoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to various physiological effects.
Comparación Con Compuestos Similares
t-Butyl indoline-2(S)-carboxylate can be compared with other similar compounds, such as:
t-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also contain a t-butyl group and exhibit enhanced biological activity.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Oxoindolin-2-one derivatives: These compounds are investigated for their potential as acetylcholine esterase inhibitors and anticancer agents.
The uniqueness of Tert-butyl (S)-indoline-2-carboxylate lies in its specific structure and the presence of the t-butyl group, which enhances its lipophilicity and biological activity, making it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1 |
Clave InChI |
BWLRZKYMVHFPLH-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2N1 |
SMILES canónico |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


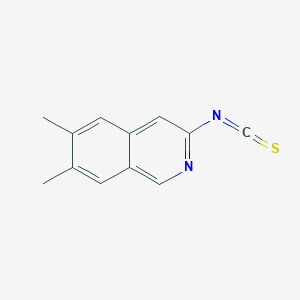
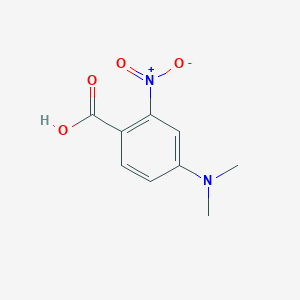

![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,4-ethynyl-1-[(4-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8531652.png)

![4,5-Dichloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8531665.png)
